

Application Notes: Synthesis of 4-Bromo-2-methyl-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methyl-2,3-dihydro-1*H*-inden-1-one

Cat. No.: B169542

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Introduction The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.^[1] These compounds exhibit a wide range of activities, including applications as anticancer agents and treatments for neurodegenerative diseases like Alzheimer's.^[1] The synthesis of substituted indanones, such as 4-Bromo-2-methyl-1-indanone, is of significant interest to researchers in drug development as it provides a key intermediate for creating more complex molecular architectures. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the methyl group influences the molecule's conformational properties and biological interactions.

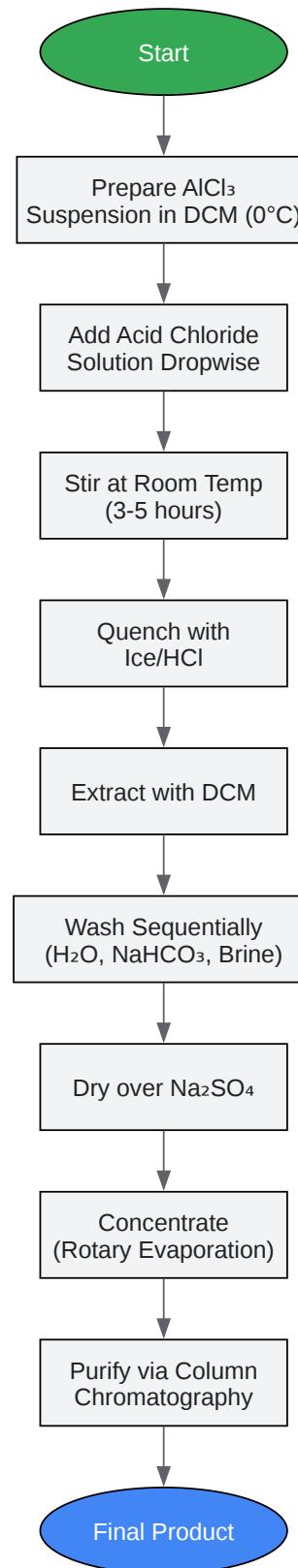
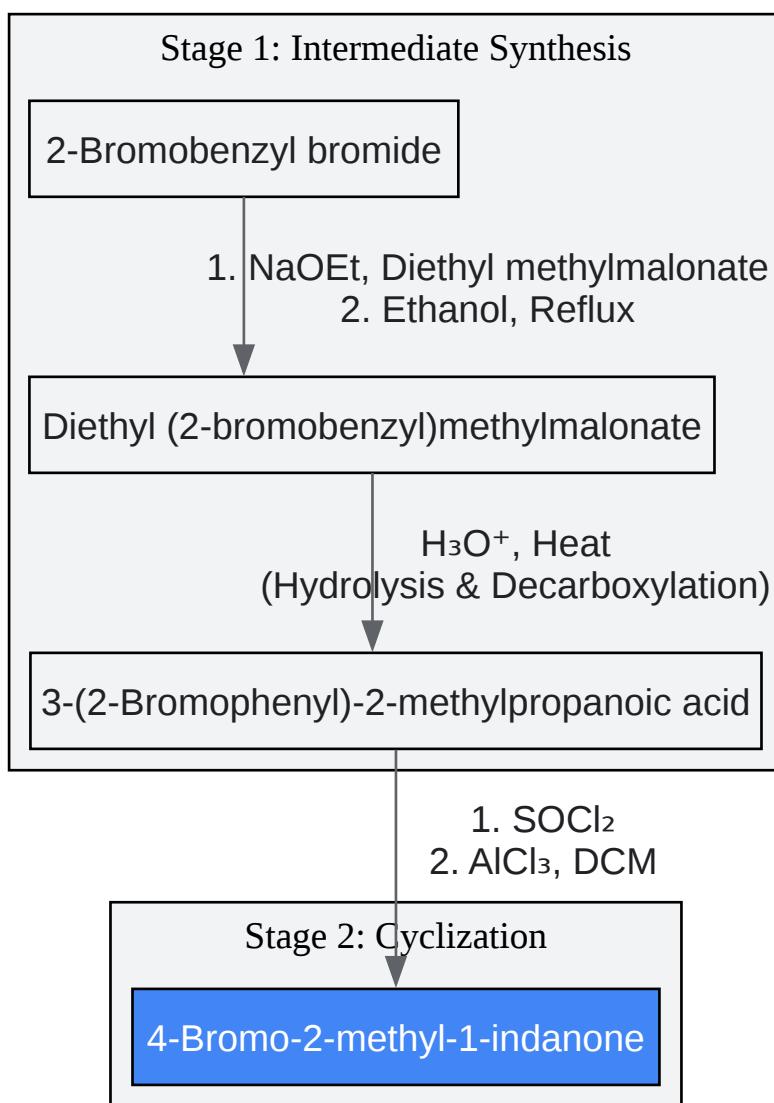
This document provides a detailed two-stage protocol for the synthesis of 4-Bromo-2-methyl-1-indanone. The pathway involves an initial malonic ester synthesis to create the carboxylic acid intermediate, 3-(2-bromophenyl)-2-methylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the target indanone.^{[2][3][4][5][6]}

Overall Reaction Pathway

The synthesis proceeds in two primary stages:

- Stage 1: Synthesis of the intermediate 3-(2-bromophenyl)-2-methylpropanoic acid from 2-bromobenzyl bromide via malonic ester synthesis.

- Stage 2: Intramolecular Friedel-Crafts acylation of the intermediate to yield the final product, 4-Bromo-2-methyl-1-indanone.



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- To cite this document: BenchChem. [Application Notes: Synthesis of 4-Bromo-2-methyl-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169542#step-by-step-synthesis-of-4-bromo-2-methyl-1-indanone>]

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